molecular formula C22H20O2S B12591279 Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester CAS No. 638199-65-2

Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester

Cat. No.: B12591279
CAS No.: 638199-65-2
M. Wt: 348.5 g/mol
InChI Key: WEVPKJROUMVIRF-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester is a complex organic compound with a unique structure It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the aromatic ring is substituted with a 4,5-dimethyl[1,1’-biphenyl]-2-ylthio group

Preparation Methods

The synthesis of Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester typically involves several steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester can undergo various chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester involves its interaction with specific molecular targets. The thioether group can undergo oxidation to form reactive intermediates that may interact with biological molecules, leading to antimicrobial or anti-inflammatory effects . The exact molecular pathways involved would depend on the specific biological context and the nature of the target organisms or cells.

Comparison with Similar Compounds

Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester can be compared with other similar compounds:

The uniqueness of Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester lies in its combination of a thioether group and a biphenyl substituent, which confer distinct chemical and biological properties.

Properties

CAS No.

638199-65-2

Molecular Formula

C22H20O2S

Molecular Weight

348.5 g/mol

IUPAC Name

methyl 4-(4,5-dimethyl-2-phenylphenyl)sulfanylbenzoate

InChI

InChI=1S/C22H20O2S/c1-15-13-20(17-7-5-4-6-8-17)21(14-16(15)2)25-19-11-9-18(10-12-19)22(23)24-3/h4-14H,1-3H3

InChI Key

WEVPKJROUMVIRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)SC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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